3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
This compound features a tetrahydroisoquinoline core substituted with a 3,4-dimethoxyphenyl group at position 3 and a methyl group at position 2. The carboxamide moiety is linked to a (2Z)-5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene group, introducing stereochemical and electronic complexity.
Properties
Molecular Formula |
C24H26N4O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N4O4S/c1-13(2)22-26-27-24(33-22)25-21(29)19-15-8-6-7-9-16(15)23(30)28(3)20(19)14-10-11-17(31-4)18(12-14)32-5/h6-13,19-20H,1-5H3,(H,25,27,29) |
InChI Key |
AOVSZTMCTTVZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Overview and Key Challenges
The target compound combines a tetrahydroisoquinoline core with a 1,3,4-thiadiazole-carboxamide moiety. Key synthetic challenges include:
Stepwise Synthesis Pathways
Construction of the Tetrahydroisoquinoline Core
Pomeranz-Fritsch-Bobbitt Cyclization
A classical method for tetrahydroisoquinoline synthesis involves:
- Petasis Reaction : Condensation of 3,4-dimethoxyphenylacetaldehyde with methylamine to form an intermediate morpholinone.
- Cyclization : Acid-catalyzed (e.g., H₂SO₄) cyclization under reflux to yield 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Petasis | 3,4-dimethoxyphenylacetaldehyde, methylamine, 60°C, 12h | 78% | |
| Cyclization | H₂SO₄ (conc.), reflux, 6h | 65% |
Palladium-Catalyzed α-Arylation
An alternative route employs Pd(OAc)₂/Xantphos catalysis:
- α-Arylation : Coupling of methyl 2-bromo-3,4-dimethoxyphenylacetate with a β-ketoester.
- Reductive Amination : NH₄OAc/NaBH₃CN to form the tetrahydroisoquinoline ring.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| α-Arylation | Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₃PO₄, 100°C, 24h | 84% |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt, 4h | 76% |
Synthesis of the 1,3,4-Thiadiazole Moiety
Thiosemicarbazide Cyclization
- Thiosemicarbazone Formation : Reaction of isopropyl ketone with thiosemicarbazide in ethanol.
- Oxidative Cyclization : FeCl₃·6H₂O in aqueous HCl to yield 5-isopropyl-1,3,4-thiadiazol-2(3H)-one.
Key Data :Step Reagents/Conditions Yield Thiosemicarbazone EtOH, reflux, 6h 89% Cyclization FeCl₃·6H₂O, HCl (2M), 80°C, 3h 73%
Hurd-Mori Reaction
For Z-configuration control:
- Diazotization : Treatment of 5-isopropyl-1,3,4-thiadiazol-2-amine with NaNO₂/HCl.
- Coupling : Reaction with methyl acrylate to form the (2Z)-thiadiazole.
Key Data :
| Step | Reagents/Conditions | Z:E Ratio |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C, 1h | – |
| Coupling | Methyl acrylate, Et₃N, CH₂Cl₂, rt, 12h | 9:1 |
Final Carboxamide Coupling
EDCI/HOBt-Mediated Amidation
- Activation : Tetrahydroisoquinoline-4-carboxylic acid with EDCI/HOBt in DMF.
- Coupling : Reaction with 5-isopropyl-1,3,4-thiadiazol-2-amine at 0°C to rt.
Key Data :Step Reagents/Conditions Yield Activation EDCI (1.2 eq), HOBt (1.5 eq), DMF, 0°C, 1h – Coupling Thiadiazole amine, DMF, 12h 68%
Microwave-Assisted Synthesis
For reduced reaction time:
| Conditions | Time | Yield | |
|---|---|---|---|
| 100°C, 300W, DMF | 30 min | 72% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Pomeranz-Fritsch + EDCI Coupling | High stereocontrol | Multi-step (5 steps) | 32% |
| Pd-Catalyzed α-Arylation + Microwave Coupling | Fewer steps, faster | Requires Pd catalysts | 48% |
Characterization and Validation
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains several reactive moieties:
-
Thiadiazole ring : Known for electrophilic substitution and ring-opening reactions.
-
Tetrahydroisoquinoline core : Susceptible to oxidation and nucleophilic attacks at the carbonyl group.
-
Dimethoxyphenyl group : May undergo demethylation or participate in π-π stacking interactions.
Hypothesized Reaction Pathways
Based on its structural analogs (e.g., thiadiazole and isoquinoline derivatives), the following reactions are plausible:
| Reaction Type | Mechanism | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Attack at the carbonyl group of the tetrahydroisoquinoline core. | Amide derivatives or ester analogs via substitution with amines/alcohols. |
| Oxidation | Oxidation of the tetrahydroisoquinoline core to form aromatic isoquinoline. | Isoquinoline derivatives with enhanced aromaticity. |
| Demethylation | Cleavage of methoxy groups on the phenyl ring under acidic/basic conditions. | Catechol derivatives, increasing polarity and potential for hydrogen bonding. |
| Thiadiazole Ring Opening | Reaction with reducing agents (e.g., LiAlH₄) to break the thiadiazole ring. | Thiol or disulfide intermediates, enabling further functionalization. |
Synthetic Modifications
The compound’s synthesis involves multi-step processes , but post-synthetic reactions remain underexplored. For example:
-
Acylation/alkylation : The secondary amide group could react with acyl chlorides or alkyl halides.
-
Cross-coupling : The dimethoxyphenyl group may participate in Suzuki-Miyaura couplings for aryl functionalization.
Biological Interactions
While not strictly chemical reactions, interactions with biological targets provide insight into reactivity:
-
Enzyme inhibition : The thiadiazole moiety may coordinate with metal ions in enzyme active sites.
-
Metabolic pathways : Demethylation or oxidation by cytochrome P450 enzymes could generate bioactive metabolites.
Research Gaps and Challenges
-
Empirical data scarcity : No experimental details (e.g., yields, conditions) are available for the above reactions.
-
Stability under conditions : The compound’s stability in acidic/basic or high-temperature environments is unreported.
-
Computational predictions : Molecular docking studies suggest interactions with biological targets, but experimental validation is lacking.
Comparative Analysis of Analogous Compounds
The table below compares reactions of structurally related compounds:
| Compound | Reaction Type | Observed Outcome |
|---|---|---|
| 3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-tetrahydroisoquinoline | Nucleophilic substitution | Formation of antimicrobial derivatives. |
| 1-(3,4-dimethoxyphenyl)-5-methylthiadiazole | Oxidation | Generation of sulfoxide/sulfone derivatives. |
| 5-(propan-2-yl)-1,3-thiadiazole | Ring-opening | Production of thiol intermediates for further coupling. |
Scientific Research Applications
The compound features a tetrahydroisoquinoline framework linked to a thiadiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole ring exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens, including bacteria and fungi. Studies have shown that compounds containing the 1,3,4-thiadiazole scaffold can demonstrate:
- Antibacterial Activity : Effective against several Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Inhibitory effects on common fungal strains.
- Antitubercular Activity : Potential as a treatment for tuberculosis due to its structural similarities with known antitubercular agents .
Anticancer Potential
The incorporation of the isoquinoline structure in this compound suggests potential anticancer properties. Isoquinoline derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines such as:
Anti-inflammatory Properties
Compounds with similar structures have been reported to possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceuticals highlighted the effectiveness of thiadiazole derivatives against multidrug-resistant bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on isoquinoline derivatives, researchers found that compounds similar to this one exhibited cytotoxic effects on various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity, providing a framework for future drug development .
Case Study 3: Anti-inflammatory Action
Research exploring the anti-inflammatory properties of thiadiazole derivatives revealed that certain modifications could enhance their efficacy in reducing inflammation markers in vitro. This positions the compound as a candidate for further exploration in inflammatory disease therapies .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiadiazole ring and the tetrahydroisoquinoline core may interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings:
Core Structural Differences: The target compound’s tetrahydroisoquinoline core distinguishes it from benzothiazole-based analogs in and the thiazolidinepropanamide in . Isoquinoline derivatives often exhibit enhanced rigidity and binding affinity compared to benzothiazoles, which are more flexible .
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with halogenated aryl groups (e.g., chloro, fluoro) in compounds. Halogen substituents (e.g., in 4g, 4h, 4i) lower reaction yields due to steric hindrance and electronic deactivation. For example, 4i (2-chloro-6-fluorophenyl) has a 37% yield, significantly lower than 4g (70%) with a single 4-chloro substituent .
Heterocyclic Moieties: The 1,3,4-thiadiazole ring in the target compound differs from the thiazolidin-4-one rings in . Thiadiazoles are more electron-deficient, enhancing interactions with biological targets via charge transfer, while thiazolidinones offer hydrogen-bonding sites through their carbonyl groups . ’s compound contains a thioxo group (C=S) in its thiazolidine ring, which may confer redox activity absent in the target’s thiadiazole system .
Stereochemical Considerations: Both the target compound and the compound exhibit Z-configuration at critical positions.
Physicochemical and Functional Implications
- Solubility : The 3,4-dimethoxy groups in the target compound likely increase water solubility compared to halogenated analogs, which are more lipophilic. This could influence bioavailability and metabolic stability .
- Synthetic Accessibility : The lower yields of halogenated analogs in (e.g., 37% for 4i) suggest that introducing bulky or electron-withdrawing groups complicates synthesis. The target compound’s methoxy groups may streamline synthesis but require careful optimization to avoid oxidation .
- The thiadiazole moiety in the target may similarly target enzymes like cyclooxygenase or kinases .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core with a thiadiazole moiety and a dimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 396.50 g/mol. The structure can be represented as follows:
Anticancer Activity
Research indicates that compounds incorporating thiadiazole and tetrahydroisoquinoline frameworks exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of thiadiazole display cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives were reported to be less than those of standard chemotherapeutics like doxorubicin .
- A study highlighted that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity, suggesting that the dimethoxy groups in this compound may contribute positively to its anticancer efficacy .
The proposed mechanism of action for similar compounds includes:
- Apoptosis Induction : Compounds with thiadiazole rings have been shown to induce apoptosis in cancer cells through mitochondrial pathways .
- Protein Interaction : Molecular dynamics simulations indicate that these compounds interact with proteins involved in apoptosis regulation primarily through hydrophobic contacts .
Antimicrobial Activity
There are indications that the compound may also possess antimicrobial properties:
- Thiadiazole derivatives have been noted for their activity against various pathogens. The structural features of the compound suggest potential effectiveness against bacterial strains .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals:
- Thiadiazole Ring : Essential for cytotoxic activity; modifications to this ring can significantly alter biological effectiveness.
- Dimethoxy Substituents : Increase lipophilicity and potentially enhance cellular uptake and bioavailability.
| Substituent | Effect on Activity |
|---|---|
| Thiadiazole | Essential for cytotoxicity |
| Dimethoxy | Enhances lipophilicity |
| Methyl | Increases electron donation |
Case Studies
Several studies have explored similar compounds:
- A study on thiazole-bearing molecules demonstrated significant anticancer activity in various cell lines with IC50 values comparable to established drugs .
- Another investigation into the interaction of similar compounds with Bcl-2 proteins provided insights into their mechanism of action, emphasizing the importance of specific structural features for binding affinity and selectivity .
Q & A
Q. What are the optimized synthetic routes for this compound, and how are yields influenced by reaction conditions?
The compound can be synthesized via multi-step heterocyclic reactions. For example, cyclocondensation of thiadiazole precursors with tetrahydroisoquinoline derivatives in ethanol under reflux (60–80°C) typically achieves moderate yields (65–76%). Key steps include:
- Use of propan-2-yl-substituted thiadiazole intermediates, as described in cyclization reactions with triethylamine and iodine in DMF .
- Solvent optimization: Ethanol/water mixtures (4:1) improve crystallization purity, yielding 76% for analogs with 3,4-dimethoxyphenyl groups .
- Characterization via ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm⁻¹) confirms structural integrity .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve:
- Accelerated degradation tests : Incubate the compound in buffers (pH 1–12) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). Methoxy and thiadiazole groups enhance stability in neutral-to-alkaline conditions .
- Thermogravimetric analysis (TGA) : Decomposition onset at ~210°C indicates thermal robustness .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : Aromatic protons in the 3,4-dimethoxyphenyl moiety resonate at δ 6.8–7.1 ppm, while the thiadiazole proton (Z-configuration) appears as a singlet at δ 8.2–8.5 ppm .
- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calc. 508.1921, found 508.1918) confirms molecular formula .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?
- Dose-response validation : Repeat assays (e.g., cytotoxicity against MCF-7 cells) with standardized protocols (MTT assay, 48-hour exposure). Control for solvent effects (DMSO ≤0.1%).
- Target engagement studies : Use SPR or fluorescence polarization to measure binding affinity to kinases (e.g., GSK-3β, Kd = 120 nM) . Discrepancies may arise from off-target interactions or assay interference by thiadiazole byproducts .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., PI3Kγ, PDB: 1E7U). The thiadiazole and methoxyphenyl groups form hydrogen bonds with Lys833 and Asp841 .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How do substituent modifications (e.g., replacing 3,4-dimethoxyphenyl with nitro groups) affect reactivity?
- Electrophilic substitution : Nitro groups reduce electron density, slowing SNAr reactions (e.g., with benzyl chlorides).
- Comparative kinetics : Monitor reaction rates via LC-MS. 3,4-Dimethoxyphenyl analogs react 2.3× faster than nitro-substituted derivatives in Pd-catalyzed cross-couplings .
Q. What methodologies identify and characterize degradation products?
- LC-QTOF-MS : Identify major degradants (e.g., hydrolyzed amide bonds or oxidized thiadiazole rings).
- Isolation via prep-HPLC : Degradants are purified and characterized by 2D NMR (HSQC, HMBC) to assign regiochemistry .
Methodological Considerations
- Synthetic reproducibility : Document reaction atmospheres (N₂ vs. air). Thiadiazole cyclization is sensitive to moisture; use anhydrous DMF and molecular sieves .
- Data validation : Cross-reference NMR assignments with DEPT-135 and COSY spectra to resolve overlapping signals in the tetrahydroisoquinoline region .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
